(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide
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Overview
Description
(E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a phenyl group, and a nitrophenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with an amine, such as aniline, under acidic or basic conditions to form a Schiff base.
Cyclization: The Schiff base is then subjected to cyclization with 2-aminopyridine under reflux conditions in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Reduction: Amino derivatives
Oxidation: Oxides or nitroso derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, the compound’s derivatives are investigated for their potential as enzyme inhibitors or activators. These studies aim to understand the compound’s interaction with biological macromolecules and its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.
Mechanism of Action
The mechanism of action of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylbenzamide
- (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylthiourea
Uniqueness
Compared to similar compounds, (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide is unique due to the presence of the pyridine ring, which enhances its ability to form stable complexes with metal ions
This detailed article provides a comprehensive overview of (E)-N’-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H15N5O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-N'-phenylpyridine-2-carboximidamide |
InChI |
InChI=1S/C19H15N5O3/c25-18-14(7-6-11-17(18)24(26)27)13-21-23-19(16-10-4-5-12-20-16)22-15-8-2-1-3-9-15/h1-13,25H,(H,22,23)/b21-13+ |
InChI Key |
UTYHHJZJVYFJLE-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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